molecular formula C11H12O4 B566001 (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate CAS No. 1000414-38-9

(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate

Cat. No.: B566001
CAS No.: 1000414-38-9
M. Wt: 208.213
InChI Key: RHMDISFJOKCCAQ-SSDOTTSWSA-N
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Description

(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a chemical compound with promising applications in the biomedical field, particularly in the treatment of cardiovascular diseases, cancer, and inflammatory disorders. Its intricate molecular structure presents a challenge for researchers seeking to unlock its full therapeutic potential, making it a fascinating subject for further study.

Preparation Methods

The synthesis of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate involves several steps. One common method includes the reaction of 6-hydroxy-2,3-dihydrobenzofuran with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the methoxy group, forming amides or thioesters.

Scientific Research Applications

(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate has a wide range of scientific research applications:

    Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications in treating cardiovascular diseases, cancer, and inflammatory disorders.

    Industry: The compound is utilized in the development of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and receptor binding, leading to changes in cellular signaling pathways. This modulation can result in anti-inflammatory, anticancer, and cardioprotective effects.

Comparison with Similar Compounds

(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate can be compared with other similar compounds, such as:

    Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate: The racemic mixture of the compound.

    Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate: An ethyl ester analog with similar properties.

    2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid: The corresponding carboxylic acid derivative .

These compounds share structural similarities but differ in their ester groups, which can influence their reactivity and biological activity.

Properties

IUPAC Name

methyl 2-[(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7,12H,4,6H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMDISFJOKCCAQ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1COC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H]1COC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693855
Record name Methyl [(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000414-38-9
Record name Methyl [(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of (1,5-cyclooctadiene)rhodium trifluoromethanesulfonate (12 mg) and (R,R)-Me-BPE (6.5 mg) was added methanol (2.5 mL) sufficiently substituted with argon gas, and the mixture was stirred at room temperature for 15 min. This was added to methyl(6-hydroxy-1-benzofuran-3-yl)acetate (51 mg), and the mixture was stirred at 70° C. for 3 hr under 0.7 MPa hydrogen atmosphere. The reaction mixture was quantified by HPLC. As a result, the enantiomeric excess was 47.9%, and the yield was 41.5%.
[Compound]
Name
(1,5-cyclooctadiene)rhodium trifluoromethanesulfonate
Quantity
12 mg
Type
reactant
Reaction Step One
Quantity
6.5 mg
Type
reactant
Reaction Step One
Name
methyl(6-hydroxy-1-benzofuran-3-yl)acetate
Quantity
51 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of methyl(6-hydroxy-1-benzofuran-3-yl)acetate (11.4 g, 55.3 mmol) in methanol (100 mL) was added 10% palladium-carbon (50% water-containing product, 2 g), and the mixture was stirred at room temperature for 18 hr under hydrogen atmosphere (balloon pressure). The catalyst was filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=20:80-50:50), and the obtained solid was recrystallized from ethyl acetate-hexane to give the title compound (8.74 g, yield 76%) as colorless prisms.
Name
methyl(6-hydroxy-1-benzofuran-3-yl)acetate
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
2 g
Type
catalyst
Reaction Step One
Yield
76%

Synthesis routes and methods III

Procedure details

To a solution of methyl (6-hydroxy-1-benzofuran-3-yl)acetate (11.4 g, 55.3 mmol) in methanol (100 mL) was added 10% palladium-carbon (50% water-containing product, 2 g), and the mixture was stirred at room temperature for 18 hr under hydrogen atmosphere (balloon pressure). The catalyst was filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=20:80-50:50), and the obtained solid was recrystallized from ethyl acetate-hexane to give the title compound (8.74 g, yield 76%) as colorless prisms.
Name
methyl (6-hydroxy-1-benzofuran-3-yl)acetate
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
2 g
Type
catalyst
Reaction Step One
Yield
76%

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